molecular formula C22H17N3O B12442794 3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone

3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone

Cat. No.: B12442794
M. Wt: 339.4 g/mol
InChI Key: GEKDQXSPTHHANP-UHFFFAOYSA-N
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Description

RAD51 inhibitor B02 is a pyridinylvinyl-quinazolinone compound known for its ability to specifically inhibit the human RAD51 recombinase. RAD51 is a crucial protein involved in the homologous recombination and repair of DNA double-strand breaks. By inhibiting RAD51, B02 disrupts the DNA repair process, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAD51 inhibitor B02 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

Industrial Production Methods

Industrial production of RAD51 inhibitor B02 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

RAD51 inhibitor B02 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions are various substituted derivatives of RAD51 inhibitor B02, which can be further explored for their biological activities .

Mechanism of Action

RAD51 inhibitor B02 exerts its effects by directly binding to the RAD51 protein, preventing it from forming nucleoprotein filaments on single-stranded DNA. This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage and subsequent cell death. The molecular targets and pathways involved include:

Comparison with Similar Compounds

RAD51 inhibitor B02 is unique in its high specificity for RAD51 compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

3-benzyl-2-(2-pyridin-3-ylethenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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